5-Chlor-2-propoxy-pyridin

Übersicht

Beschreibung

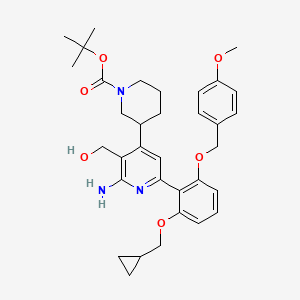

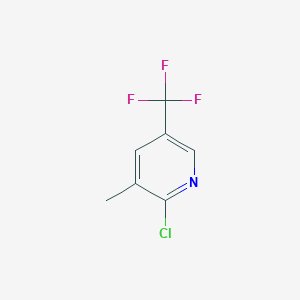

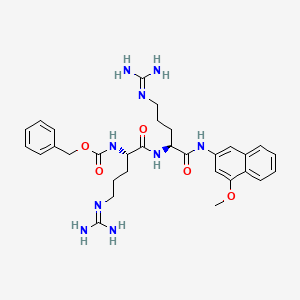

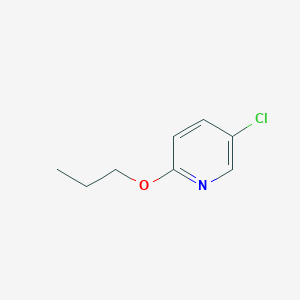

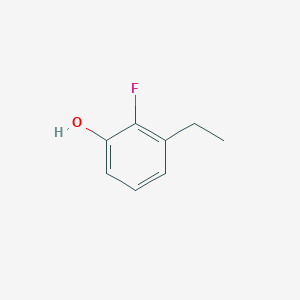

5-Chloro-2-propoxypyridine is a chemical compound with the molecular formula C8H10ClNO . It is used in laboratory chemicals for scientific research and development .

Synthesis Analysis

The synthesis of 5-Chloro-2-propoxypyridine involves the use of organoboron reagents in a Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Molecular Structure Analysis

The molecular structure of 5-Chloro-2-propoxypyridine is represented by the InChI code 1S/C8H10ClNO/c1-2-5-11-8-4-3-7 (9)6-10-8/h3-4,6H,2,5H2,1H3 . The molecular weight of this compound is 171.63 .

Physical And Chemical Properties Analysis

5-Chloro-2-propoxypyridine is a liquid at room temperature . The storage temperature for this compound is between 2-8°C .

Wirkmechanismus

Target of Action

It is known that this compound is used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this case would be the transition metals used in the reaction, such as palladium .

Mode of Action

In the context of the Suzuki–Miyaura cross-coupling reaction, 5-Chloro-2-propoxypyridine likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of the suzuki–miyaura cross-coupling reaction, this compound contributes to the formation of carbon–carbon bonds , which are fundamental to many biochemical pathways.

Result of Action

In the context of the Suzuki–Miyaura cross-coupling reaction, the result of its action would be the formation of a new carbon–carbon bond .

Action Environment

The action, efficacy, and stability of 5-Chloro-2-propoxypyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant , suggesting that the compound may perform optimally under mild conditions.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 5-Chloro-2-propoxypyridineropoxypyridine in laboratory experiments is its versatility. It can be used in a variety of organic synthesis reactions and can be used as a starting material for the synthesis of a variety of heterocyclic compounds. The main limitation is its toxicity; it is a known environmental toxin and should be handled with care.

Zukünftige Richtungen

1. Development of new synthetic routes for the synthesis of 5-Chloro-2-propoxypyridineropoxypyridine.

2. Further research into the biochemical and physiological effects of 5-Chloro-2-propoxypyridineropoxypyridine.

3. Evaluation of the potential of 5-Chloro-2-propoxypyridineropoxypyridine as an insecticide and herbicide.

4. Investigation of the potential of 5-Chloro-2-propoxypyridineropoxypyridine as an anti-inflammatory and anti-cancer agent.

5. Development of new applications for 5-Chloro-2-propoxypyridineropoxypyridine, such as in the synthesis of dyes and agrochemicals.

6. Investigation of the potential of 5-Chloro-2-propoxypyridineropoxypyridine as a building block in the synthesis of novel pharmaceuticals.

7. Exploration of the use of 5-Chloro-2-propoxypyridineropoxypyridine in the synthesis of new materials.

8. Evaluation of the potential of 5-Chloro-2-propoxypyridineropoxypyridine as a catalyst in organic synthesis reactions.

9. Investigation of the potential of 5-Chloro-2-propoxypyridineropoxypyridine as a reagent in the synthesis of heterocyclic compounds.

10. Evaluation of the potential of 5-Chloro-2-propoxypyridineropoxypyridine as a solvent in organic synthesis reactions.

Wissenschaftliche Forschungsanwendungen

Ich habe nach wissenschaftlichen Forschungsanwendungen von 5-Chlor-2-propoxy-pyridin gesucht, aber es scheint, dass detaillierte Informationen zu einzigartigen Anwendungen begrenzt sind. Aufgrund der Struktur und Reaktivität ähnlicher Pyridinverbindungen können wir jedoch einige potenzielle Anwendungen ableiten:

Suzuki–Miyaura-Kreuzkupplung

This compound: kann als Substrat in Suzuki–Miyaura-Kreuzkupplungsreaktionen verwendet werden, die weit verbreitet sind für die Kohlenstoff-Kohlenstoff-Bindungsbildung in der organischen Synthese .

Synthese von Boronsäuren und Estern

Pyridinylboronsäuren und -ester sind in der organischen Synthese und pharmazeutischen Chemie wichtig. This compound könnte als Vorläufer für solche Verbindungen dienen .

Katalyse

Organoboranverbindungen, die aus pyridinbasierten Strukturen abgeleitet werden können, werden in der Katalyse für verschiedene organische Umwandlungen verwendet .

Polymer- und Optoelektronikmaterialien

Borinsäurederivate aus Pyridinverbindungen können zur Herstellung von Materialien für Polymer- oder Optoelektronikanwendungen verwendet werden .

Protodeboronierungsreaktionen

Die Verbindung könnte an Protodeboronierungsreaktionen beteiligt sein, die Teil synthetischer Strategien zur Modifizierung von Boronsäureestern sind .

Safety and Hazards

Eigenschaften

IUPAC Name |

5-chloro-2-propoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-2-5-11-8-4-3-7(9)6-10-8/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MURBXIRDZWJMNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(thiophen-3-yl)-1H-benzo[d]imidazole](/img/structure/B1646523.png)